

# spectroscopic data for 4-Bromo-2-fluoro-5-methylbenzoic acid

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## Compound of Interest

**Compound Name:** 4-Bromo-2-fluoro-5-methylbenzoic acid

**Cat. No.:** B1519151

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Bromo-2-fluoro-5-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-2-fluoro-5-methylbenzoic acid** (CAS No. 415965-24-1) is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of advanced pharmaceutical compounds and other high-value chemical entities.<sup>[1]</sup> Its molecular structure, featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid function on a benzene ring, presents a unique combination of functionalities that are leveraged in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of target molecules.

Given its role as a key starting material, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the complete spectroscopic characterization of this compound. We will delve into the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, not merely as data points, but as an integrated system for structural validation.

# Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structural attributes directly influence the expected spectroscopic output.

- Chemical Name: **4-Bromo-2-fluoro-5-methylbenzoic acid**<sup>[2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrFO<sub>2</sub><sup>[3]</sup>
- Molecular Weight: 233.03 g/mol <sup>[2]</sup>
- Monoisotopic Mass: 231.95352 Da<sup>[2]</sup>

The arrangement of substituents on the aromatic ring dictates the electronic environment of each atom, which is the basis for the spectral signatures we will explore.

Caption: Molecular structure of **4-Bromo-2-fluoro-5-methylbenzoic acid**.

## Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is not achieved by a single technique but by the logical integration of complementary data. The workflow below illustrates the synergistic relationship between Mass Spectrometry, IR, and NMR spectroscopy.

Caption: Workflow for integrated spectroscopic structural validation.

## Mass Spectrometry: The Molecular Formula Gatekeeper

**Expertise & Causality:** High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its primary purpose is to provide an extremely accurate mass measurement of the molecular ion, which serves as a stringent filter for determining the elemental composition. For a compound containing bromine, MS is also invaluable for confirming its presence due to the element's distinct isotopic signature.

Predicted Mass Spectrum Features:

- Molecular Ion ( $M^+$ ): The spectrum should exhibit a pair of peaks corresponding to the molecule containing the two major isotopes of bromine,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .
- Isotopic Pattern: The relative abundance of these two isotopes is nearly 1:1, meaning the  $[M]^+$  and  $[M+2]^+$  peaks will be of almost equal intensity.
- Exact Mass: The measured mass of the  $^{79}\text{Br}$ -containing ion should closely match the calculated monoisotopic mass of 231.95352 Da.[\[2\]](#)

Table 1: Predicted HRMS Data

Ion	Calculated Mass (Da)	Expected Relative Intensity
$[\text{C}_8\text{H}_6^{79}\text{BrFO}_2]^+$	231.95352	~100%

|  $[\text{C}_8\text{H}_6^{81}\text{BrFO}_2]^+$  | 233.95147 | ~98% |

## Experimental Protocol: ESI-TOF Mass Spectrometry

- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10  $\mu\text{g/mL}$ .
- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- Method Parameters:
  - Ionization Mode: Negative Ion ESI (to deprotonate the carboxylic acid, forming  $[M-\text{H}]^-$ ) is often preferred for its high sensitivity with acidic compounds.
  - Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10  $\mu\text{L/min}$ .
  - Capillary Voltage: ~3.5 kV.
  - Drying Gas: Nitrogen at a flow rate of 5-8 L/min and a temperature of 200-250 °C.

- Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Calibrate the instrument using a known standard. Analyze the resulting spectrum to identify the  $[M-H]^-$  ion cluster and compare the measured exact mass and isotopic pattern to the theoretical values.

## Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, which are the reactive centers of the molecule. For this compound, we are specifically looking for evidence of the carboxylic acid and the carbon-halogen bonds.

Predicted IR Absorption Bands:

- O-H Stretch (Carboxylic Acid): A very broad band, typically centered around  $3000\text{ cm}^{-1}$ , resulting from the strong hydrogen bonding of the acid dimer.
- C=O Stretch (Carbonyl): A sharp, intense absorption between  $1700\text{-}1725\text{ cm}^{-1}$  for the carboxylic acid carbonyl.
- C-O Stretch & O-H Bend: Absorptions in the  $1210\text{-}1320\text{ cm}^{-1}$  and  $1380\text{-}1440\text{ cm}^{-1}$  regions, respectively.
- Aromatic C=C Stretches: Medium intensity peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-F Stretch: A strong, characteristic absorption typically found in the  $1000\text{-}1300\text{ cm}^{-1}$  range.
- C-Br Stretch: An absorption in the lower frequency "fingerprint" region, usually between  $500\text{-}600\text{ cm}^{-1}$ .

Table 2: Key Predicted IR Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Carboxylic Acid	O-H Stretch	2500-3300 (Broad)
Carbonyl	C=O Stretch	1700-1725 (Strong, Sharp)
Aromatic Ring	C=C Stretch	1450-1600

| Fluoro Substituent | C-F Stretch | 1000-1300 (Strong) |

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.
- Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related signals.
  - Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
  - Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance spectrum. Identify the key absorption bands and compare them to the expected frequencies.

## NMR Spectroscopy: The Definitive Structural Blueprint

**Expertise & Causality:** Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework.  $^1\text{H}$  NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another.  $^{13}\text{C}$  NMR complements this by showing the number and types of carbon environments. For this specific molecule, coupling to the  $^{19}\text{F}$  nucleus (spin  $I=1/2$ ) provides an additional layer of structural confirmation.

**Predicted  $^1\text{H}$  NMR Features (in DMSO-d<sub>6</sub>):**

- -COOH Proton: A very broad singlet far downfield, typically >12 ppm. Its broadness is due to chemical exchange.
- Aromatic Protons: Two distinct signals are expected.
  - H-6: This proton is ortho to the carboxylic acid and meta to the fluorine. It will appear as a singlet or a narrow doublet due to a small four-bond coupling to fluorine ( $^4\text{JHF}$ ). Expected shift ~7.8-8.0 ppm.
  - H-3: This proton is ortho to the fluorine and meta to the bromine. It will appear as a doublet due to a strong three-bond coupling to fluorine ( $^3\text{JHF}$  ~ 8-10 Hz). Expected shift ~7.5-7.7 ppm.
- -CH<sub>3</sub> Protons: A singlet corresponding to the three methyl protons. It may show a very small long-range coupling to the ortho fluorine ( $^4\text{JHF}$ ). Expected shift ~2.3-2.5 ppm.

**Predicted  $^{13}\text{C}$  NMR Features (in DMSO-d<sub>6</sub>):**

- Carbons: Eight distinct signals are expected.
  - -COOH Carbon: The least shielded carbon, expected around 165-170 ppm.[\[4\]](#)
  - Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm).
    - C-F: The carbon directly bonded to fluorine will appear as a large doublet ( $^{1}\text{JCF}$  ~ 240-260 Hz).
    - C-Br: The carbon bonded to bromine will be shifted to ~115-125 ppm.

- Other carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.
  - -CH<sub>3</sub> Carbon: The most shielded carbon, expected around 15-20 ppm.

Table 3: Summary of Predicted NMR Data (DMSO-d<sub>6</sub>, 400 MHz)

Signal	Predicted <sup>1</sup> H Shift (ppm)	Multiplicity	Predicted <sup>13</sup> C Shift (ppm)
-COOH	>12	broad s	~166
Ar-H3	~7.6	d ( <sup>3</sup> JHF ≈ 9 Hz)	(See text)
Ar-H6	~7.9	d ( <sup>4</sup> JHF ≈ 2 Hz)	(See text)

| -CH<sub>3</sub> | ~2.4 | s | ~18 |

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. DMSO-d<sub>6</sub> is often a good choice for carboxylic acids as it helps in observing the acidic proton.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.
  - Acquire a standard single-pulse experiment.
  - Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 s, relaxation delay of 2 s, 8-16 scans.
- <sup>13</sup>C NMR Acquisition:
  - Tune and match the probe for the <sup>13</sup>C frequency.

- Acquire a proton-decoupled  $^{13}\text{C}$  experiment (e.g., zgpg30).
- Parameters: Spectral width of ~240 ppm, acquisition time of ~1 s, relaxation delay of 2-5 s, >1024 scans (due to low natural abundance of  $^{13}\text{C}$ ).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (DMSO-d<sub>6</sub>:  $\delta\text{H}$  = 2.50 ppm;  $\delta\text{C}$  = 39.52 ppm). Integrate the  $^1\text{H}$  signals and pick all peaks.

## Conclusion

The structural elucidation of **4-Bromo-2-fluoro-5-methylbenzoic acid** is a clear demonstration of the power of a multi-technique spectroscopic approach. HRMS acts as the initial gatekeeper, confirming the elemental formula with high confidence. FTIR provides a rapid and unambiguous check for the essential carboxylic acid functionality. Finally, NMR spectroscopy delivers the definitive blueprint of the atomic connectivity, allowing for the precise placement of each substituent on the aromatic ring. By following the detailed protocols and interpretation logic outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical building block, thereby maintaining the integrity of their scientific and manufacturing processes.

## References

- PubChem. (n.d.). **4-Bromo-2-fluoro-5-methylbenzoic acid**. National Center for Biotechnology Information.
- Supporting Information for a scientific article. (n.d.). Retrieved from [Link] (Note: This is a representative example of where such data might be found, though it does not contain the specific target molecule.)
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- AlchemyPharm. (n.d.). CAS 415965-24-1 | **4-Bromo-2-fluoro-5-methylbenzoic acid**.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- SpectraBase. (n.d.). Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester.
- NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook.
- PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). **4-Bromo-2-fluoro-5-methylbenzoic acid.**
- NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook.

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## Sources

- 1. 4-Bromo-2-fluoro-5-methylbenzoic acid [myskinrecipes.com]
- 2. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alchemypharm.com [alchemypharm.com]
- 4. <sup>13</sup>C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 <sup>13</sup>-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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